molecular formula C6H7FO2 B1260446 1-Fluorocyclohexadiene-cis,cis-1,2-diol

1-Fluorocyclohexadiene-cis,cis-1,2-diol

Cat. No. B1260446
M. Wt: 130.12 g/mol
InChI Key: AERDYPVCYXMHIV-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluorocyclohexadiene-cis,cis-1,2-diol is an organic hydroxy compound and a cyclohexadienediol.

Scientific Research Applications

Organic Synthesis and Natural Product Design

1-Fluorocyclohexadiene-cis,cis-1,2-diol is a valuable chiral synthon in organic synthesis, contributing to the synthesis of a wide range of natural products and molecules of biological interest. It has been utilized in developing concise methodologies for groups of organic molecules, particularly in the context of enantiocontrol, efficiency, and environmental concerns (Hudlický & Thorpe, 1997).

Catalytic Systems and Cross-Coupling Reactions

Cis-1,2-Cyclohexanediol, a related compound, has shown efficiency as a bidentate O-donor ligand in Cu-catalytic systems. These systems have been more effective than other diols, like trans-1,2-cyclohexanediol or ethylene glycol, in facilitating cross-coupling reactions crucial for the synthesis of biologically important vinyl sulfides (Kabir et al., 2010).

Photoisomerization Studies

Research has explored the photoisomerization of similar compounds, such as cis-1,2-di(1-methyl-2-naphthyl)ethene, providing insights into the behavior of these compounds under specific conditions. This knowledge is significant for understanding the molecular dynamics and potential applications in photochemistry (Redwood et al., 2015).

Polymer Production

The compound has been used in microbial oxidation to produce cis-3,5-cyclohexadiene-1,2-diol (DHCD), an essential precursor for synthesizing poly(p-phenylene) and other polymers. This process is of great interest in the pharmaceutical industry and chemical industries for polymer production, highlighting the compound's significance in material science (Chen, 2010).

Copolymerization and Functionalization

The compound has been utilized in copolymerization processes, particularly in reactions with carbon dioxide. This usage demonstrates its versatility in creating functional materials and its potential in post-polymerization functionalization via thiol-ene click reactions (Darensbourg et al., 2014).

properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

(1S,2S)-1-fluorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H7FO2/c7-6(9)4-2-1-3-5(6)8/h1-5,8-9H/t5-,6+/m0/s1

InChI Key

AERDYPVCYXMHIV-NTSWFWBYSA-N

Isomeric SMILES

C1=C[C@@H]([C@@](C=C1)(O)F)O

Canonical SMILES

C1=CC(C(C=C1)(O)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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